
2-Cyano-5-(2,4-difluorophenyl)phenol
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Overview
Description
2-Cyano-5-(2,4-difluorophenyl)phenol is a substituted phenolic compound featuring a cyano (-CN) group at the 2-position and a 2,4-difluorophenyl moiety at the 5-position of the phenol ring. The cyano group is strongly electron-withdrawing, enhancing the acidity of the phenolic -OH group, while the difluorophenyl substituent contributes to lipophilicity and electronic modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(2,4-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(2,4-difluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Cyano-5-(2,4-difluorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Cyano-5-(2,4-difluorophenyl)phenol exerts its effects involves interactions with specific molecular targets. The cyano group and fluorine atoms play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- 5-Amino-2,4-difluorophenol (CAS 113512-71-3): Shares the 2,4-difluorophenyl and phenolic -OH groups but replaces the cyano group with an electron-donating amino (-NH₂) group. This substitution reduces acidity (pKa ~9–10 for -NH₂ vs. ~8–9 for -CN in similar phenols) and increases solubility in polar solvents due to hydrogen bonding .
- 2-(2,4-Difluorophenyl)-5-nitropyridine: Features a nitro (-NO₂) group, another strong electron-withdrawing substituent, but on a pyridine ring. The pyridine nitrogen introduces basicity (pKa ~1–3 for pyridine vs. acidic phenol), altering reactivity in protonation-dependent reactions .
- 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene: Contains a fluorophenyl group but lacks the phenol -OH and cyano groups. The thiophene ring confers distinct π-conjugation and electronic properties, reducing polarity compared to phenolic systems .
Physicochemical Properties
*Calculated molecular weight based on formula C₁₃H₇F₂NO.
Spectroscopic and Analytical Data
- IR Spectroscopy: this compound: Expected ν(C≡N) ~2240 cm⁻¹, ν(OH) ~3400 cm⁻¹, and ν(C-F) ~1200–1100 cm⁻¹. Triazole derivatives : Exhibit ν(C=S) ~1247–1255 cm⁻¹ (thione form) and ν(NH) ~3278–3414 cm⁻¹, contrasting with the absence of C=O (~1663–1682 cm⁻¹) in cyclized products. 5-Amino-2,4-difluorophenol : Shows ν(NH₂) ~3300 cm⁻¹ and ν(OH) ~3400 cm⁻¹.
NMR :
- Fluorine atoms in 2,4-difluorophenyl groups cause distinct ¹⁹F NMR shifts (~-110 to -130 ppm for meta/para-F) and splitting patterns in ¹H NMR .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLKPZFYEZONED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684727 |
Source
|
Record name | 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-50-7 |
Source
|
Record name | 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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